molecular formula C10H9N3O3 B1444709 Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate CAS No. 397309-57-8

Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate

Cat. No. B1444709
M. Wt: 219.2 g/mol
InChI Key: PMWNCNJKDDUOQB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Spectral Data : IR and NMR data available .

Scientific Research Applications

Synthesis and Structural Formation

Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate has been utilized extensively in the synthesis of various heterocyclic compounds. For instance, it serves as a precursor in the synthesis of different heterocycles, including pyridazines and thiazine derivatives. The compound's reactivity and structural properties make it a versatile intermediate in organic synthesis, contributing to the formation of complex molecular structures with potential pharmacological activities.

  • Heterocyclic Synthesis : The compound is used in the synthesis of pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one and pyrimido-[4′,5′:4,5]thieno[2,3-c]pyridazine derivatives, showcasing its utility in forming diverse heterocyclic structures (Deeb & El-Abbasy, 2006).
  • Synthesis of Pyridazines : The compound's derivatization has been instrumental in the synthesis of a series of 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines, highlighting its role in the construction of pyridazine scaffolds (Zanatta et al., 2020).
  • Formation of Pyrimidines and Thiazines : Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate's reactivity is further exhibited in its application in forming pyrimidine, pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives, demonstrating its multifaceted role in heterocyclic chemistry (Kheder et al., 2009).

Pharmaceutical Applications

While focusing on the structural and synthesis aspects, it's notable that derivatives of Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate and related compounds are frequently screened for various biological activities, including antimicrobial properties. This indicates a potential pharmaceutical application of the synthesized compounds, contributing to the exploration of new therapeutic agents.

  • Antimicrobial Evaluation : Compounds derived from Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate have been evaluated for their antimicrobial properties, suggesting a potential application in developing new antimicrobial agents (Farag et al., 2008).

properties

IUPAC Name

ethyl 4-oxo-1H-pyrido[2,3-c]pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)7-8(14)6-4-3-5-11-9(6)13-12-7/h3-5H,2H2,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWNCNJKDDUOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C(C1=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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